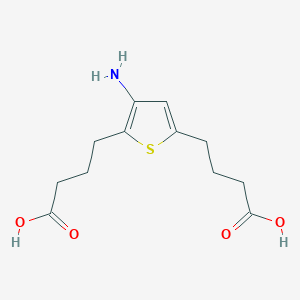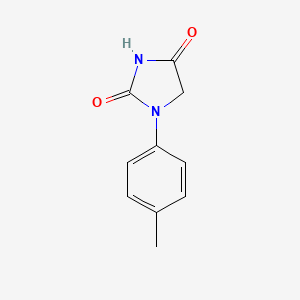
3-(4-ACETYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetylanilino)-1H-1,2-benzisothiazole-1,1-dione is a chemical compound with a complex structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activity and diverse applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps. One common method includes the Friedel-Crafts acylation to obtain 4-acetylacetanilide, followed by acid hydrolysis to produce 4-aminoacetophenone. The free amino group in 4-aminoacetophenone is then reacted with chloroacetyl chloride in the presence of dry dichloromethane (CH₂Cl₂) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-(4-Acetylanilino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
3-(4-Acetylanilino)-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(4-acetylanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 4-Acetylanilinoacetic acid
- Methyl 3-(4-acetylanilino)benzoate
- N,N″-bis[1-biphenyl-2-hydroxyimino-2-(4-acetylanilino)-1-ethylidene]-diamines
Uniqueness
3-(4-Acetylanilino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-10(18)11-6-8-12(9-7-11)16-15-13-4-2-3-5-14(13)21(19,20)17-15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTADRIYUJFKFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B5625858.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B5625866.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
![N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5625883.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)
![3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5625895.png)


![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol](/img/structure/B5625914.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5625945.png)

